molecular formula C28H38O7 B1247899 Eucalyptone

Eucalyptone

Cat. No.: B1247899
M. Wt: 486.6 g/mol
InChI Key: KGPNGYABEKLGJP-YGRDELDPSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of eucalyptone involves the extraction of phloroglucinol derivatives from the bark of Eucalyptus globulus. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar extraction and isolation techniques but on a larger scale. Advanced methods like supercritical fluid extraction and solvent extraction are employed to enhance yield and purity .

Chemical Reactions Analysis

Types of Reactions: Eucalyptone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Eucalyptone has a wide range of applications in scientific research:

Mechanism of Action

Eucalyptone exerts its effects primarily through the inhibition of bacterial and fungal growth. It targets the cell membrane and disrupts its integrity, leading to cell lysis. Additionally, this compound interferes with the synthesis of essential proteins and enzymes in microorganisms .

Comparison with Similar Compounds

Eucalyptone is unique among phloroglucinol derivatives due to its specific structure and biological activities. Similar compounds include:

Properties

Molecular Formula

C28H38O7

Molecular Weight

486.6 g/mol

IUPAC Name

5-[1-[(1R,2R)-2-[(1R,3R)-2,2-dimethyl-3-(3-oxobutyl)cyclopropyl]-1-methyl-3-oxocyclopentyl]-3-methylbutyl]-2,4,6-trihydroxybenzene-1,3-dicarbaldehyde

InChI

InChI=1S/C28H38O7/c1-14(2)11-19(21-25(34)16(12-29)24(33)17(13-30)26(21)35)28(6)10-9-20(32)23(28)22-18(27(22,4)5)8-7-15(3)31/h12-14,18-19,22-23,33-35H,7-11H2,1-6H3/t18-,19?,22-,23-,28-/m1/s1

InChI Key

KGPNGYABEKLGJP-YGRDELDPSA-N

Isomeric SMILES

CC(C)CC(C1=C(C(=C(C(=C1O)C=O)O)C=O)O)[C@]2(CCC(=O)[C@@H]2[C@H]3[C@H](C3(C)C)CCC(=O)C)C

Canonical SMILES

CC(C)CC(C1=C(C(=C(C(=C1O)C=O)O)C=O)O)C2(CCC(=O)C2C3C(C3(C)C)CCC(=O)C)C

Synonyms

eucalyptone

Origin of Product

United States

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